molecular formula C21H16ClN5O3S B2675686 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 872860-24-7

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

货号: B2675686
CAS 编号: 872860-24-7
分子量: 453.9
InChI 键: YKZQVAYDLZPXHT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H16ClN5O3S and its molecular weight is 453.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be summarized as follows:

PropertyDetails
Molecular Formula C21H16ClN5O4S
Molecular Weight 469.9 g/mol
CAS Number 922050-31-5

Synthesis

The synthesis of this compound typically involves several steps, including the preparation of the benzo[d][1,3]dioxole moiety and the pyrazolo[3,4-d]pyrimidine core. The final product is obtained through a coupling reaction under controlled conditions. Detailed synthetic routes can be found in chemical literature focusing on similar compounds .

Anticancer Properties

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine structure exhibit significant anticancer activity. For instance, studies have reported that derivatives with similar structures show IC50 values ranging from 2.38 µM to 27.66 µM against various cancer cell lines such as HepG2 and MCF7 . The specific compound has not been extensively tested in isolation; however, its structural analogs suggest a potential for similar efficacy.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could interact with various receptor proteins, altering their activity and influencing cell signaling pathways.

These mechanisms are supported by molecular docking studies that evaluate how the compound interacts with target proteins involved in cancer progression .

Case Studies and Research Findings

  • Anticancer Activity Assessment :
    • A study evaluated the anticancer potential of structurally related compounds and found significant inhibitory effects on cell growth with minimal toxicity towards normal cells. This suggests a favorable therapeutic window for further development .
  • Molecular Docking Studies :
    • Molecular docking studies have indicated that the compound can effectively bind to active sites of target proteins, which is critical for its anticancer activity. The binding interactions are primarily through hydrogen bonds and hydrophobic interactions .
  • Comparative Analysis :
    • In comparison to standard chemotherapeutic agents like doxorubicin, compounds with similar structures have demonstrated lower IC50 values against specific cancer cell lines, indicating their potential as effective anticancer agents .

科学研究应用

Anticancer Activity

Research indicates that compounds with pyrazolo[3,4-d]pyrimidine structures exhibit promising anticancer properties. For instance, derivatives similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide have been shown to inhibit cell proliferation in various cancer cell lines by targeting specific enzymes involved in tumor growth. A study demonstrated that related compounds effectively inhibited the proliferation of breast and lung cancer cell lines, suggesting that this compound may also possess similar efficacy .

Antimicrobial Properties

The antimicrobial potential of this compound has been explored through studies on its structural analogs. Compounds containing the pyrazolo[3,4-d]pyrimidine moiety have shown activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM for potent analogs. Although direct testing of this specific compound is limited, its structural characteristics imply potential efficacy against bacterial strains .

Synthesis Methodologies

The synthesis of this compound involves multiple synthetic steps including:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : This typically involves cyclization reactions using commercially available precursors.
  • Functionalization : Subsequent steps include the introduction of the thio and acetamide groups through nucleophilic substitutions and acylation reactions.

The synthetic pathway often utilizes standard organic reactions such as:

  • Nucleophilic substitutions
  • Acylation
    These methods have been optimized for yield and purity .

Antitubercular Activity Assessment

A study evaluated various substituted pyrazolo[3,4-d]pyrimidine derivatives against Mycobacterium tuberculosis. The results indicated that certain compounds with similar structures exhibited significant antitubercular activity, highlighting the potential for further development of this compound as a therapeutic agent .

Cytotoxicity Evaluation

Cytotoxicity assays conducted on human embryonic kidney cells (HEK293) demonstrated that several derivatives of this compound were non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development in medicinal applications .

属性

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O3S/c22-14-2-4-15(5-3-14)27-20-16(9-26-27)21(25-11-24-20)31-10-19(28)23-8-13-1-6-17-18(7-13)30-12-29-17/h1-7,9,11H,8,10,12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZQVAYDLZPXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。